molecular formula C7H9NO4 B566285 Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate CAS No. 143033-58-3

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B566285
CAS No.: 143033-58-3
M. Wt: 171.152
InChI Key: LLQAEDUXFFDRRF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate is a heterocyclic compound with the following structural formula: !Molecular Structure. It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This moiety has drawn significant attention in medicinal chemistry due to its diverse biological activities .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Marketed Preparations : Examples include aleglitazar (antidiabetic), ditazole (platelet aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Scientific Research Applications

Synthesis Techniques and Derivative Formation

Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate has been a focal point in the synthesis of various derivatives and complex compounds. A domino isoxazole-isoxazole isomerization technique, catalyzed by Fe(II), was reported to synthesize isoxazole-4-carboxylic acid derivatives efficiently. In this process, isoxazoles undergo controlled isomerization to yield oxazoles and other derivatives (Serebryannikova et al., 2019). Additionally, the compound serves as a key building block in the total synthesis of natural products like siphonazoles A and B, demonstrating its versatility in complex organic synthesis (Zhang & Ciufolini, 2009).

Photocycloaddition for Stereogenic Center Generation

In a study, the photocycloaddition of methyl pyruvate and methyl phenylglyoxylate to 5-methoxy oxazoles bearing additional substituents led to the formation of bicyclic oxetanes. These compounds were then converted to bis-quaternary aspartic acid diester derivatives, showcasing the compound’s potential in stereoselective synthesis (Griesbeck, Bondock & Lex, 2004).

Role in Heterocyclic Derivative Synthesis

The compound has also been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize a variety of heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

Synthesis of Highly Functionalized Derivatives

Research has shown the potential of this compound to be a scaffold for the synthesis of other highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, indicating its utility in creating intricate molecular structures (Ruano, Fajardo & Martín, 2005).

Properties

IUPAC Name

methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4-5(10-2)8-6(12-4)7(9)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQAEDUXFFDRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696992
Record name Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143033-58-3
Record name Methyl 4-methoxy-5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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